molecular formula C13H14O3 B3025493 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid CAS No. 75382-32-0

4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid

Cat. No. B3025493
CAS RN: 75382-32-0
M. Wt: 218.25 g/mol
InChI Key: RFLLWOTWTNVNOR-UHFFFAOYSA-N
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Description

“4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid” is a complex organic compound. It contains an indene ring, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . The compound also contains a butanoic acid group, which is a four-carbon carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound would include an indene ring attached to a butanoic acid group. The indene ring is a fused ring system, consisting of a benzene ring and a cyclopentene . The butanoic acid group contains a four-carbon chain ending in a carboxylic acid group .

Scientific Research Applications

Phenolic Compounds and Derivatives

  • Chlorogenic Acid (CGA) : CGA is a phenolic compound with various biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. Its role in modulating lipid metabolism and glucose in metabolic disorders has been highlighted, suggesting potential applications in treating diseases such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. Further research on CGA could optimize its biological and pharmacological effects, potentially leading to its use as a natural food additive (Naveed et al., 2018).

Dicarboxylic Acids and Related Compounds

  • Dicarboxylic Acids in Atmospheric Aerosols : A review of dicarboxylic acids, such as oxalic, malonic, and succinic acids in atmospheric aerosols, discusses their molecular distributions, sources, and formation pathways. The study highlights the significance of oxalic acid, formed via atmospheric oxidation, in various environmental contexts. Understanding these compounds' behavior in the atmosphere can inform environmental and atmospheric sciences (Kawamura & Bikkina, 2016).

Acetylenic Compounds

  • 5-Decynedioic Acid : Identified as an acetylenic dicarboxylic acid in human urine, 5-decynedioic acid and its isomeric forms, such as 4-decynedioic acid, have been studied for their presence and quantification in biological samples. The investigation of such unique acetylenic structures contributes to understanding metabolic pathways and potential biomarkers (Lindstedt & Steen, 1975).

Future Directions

The future directions for research on “4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid” could include further exploration of its synthesis, properties, and potential applications. Given the biological activity of related compounds, it may also be of interest to explore its potential uses in medical or pharmaceutical applications .

properties

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-12(6-7-13(15)16)11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLLWOTWTNVNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363204
Record name 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid

CAS RN

75382-32-0
Record name 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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